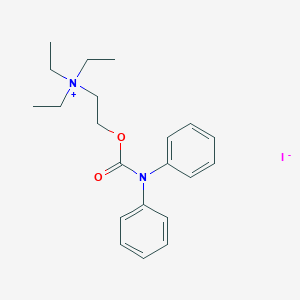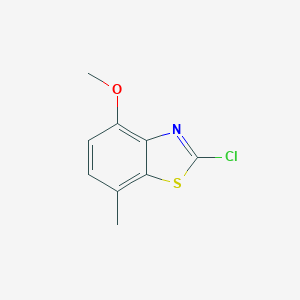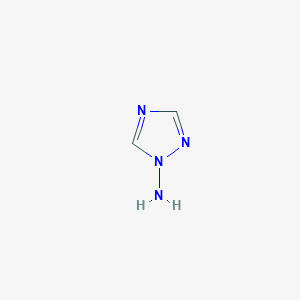![molecular formula C22H26N2O2 B025340 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- CAS No. 19720-45-7](/img/structure/B25340.png)
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound belongs to the class of anthracenedione derivatives, which are known for their ability to inhibit the activity of topoisomerase enzymes.
Mechanism Of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves the inhibition of topoisomerase enzymes. These enzymes are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- have been extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- in lab experiments is its ability to inhibit the activity of topoisomerase enzymes. This makes it a valuable tool for studying the mechanisms of DNA replication and cell division. However, one of the limitations of using this compound is its toxicity. It can be harmful to both cancer cells and normal cells, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound.
Synthesis Methods
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves several steps, including the reaction of anthracene with nitric acid and sulfuric acid to produce 9,10-anthraquinone. This is followed by the reaction of 9,10-anthraquinone with isobutyraldehyde and ammonium acetate to produce 1,4-bis[(2-methylpropyl)amino]-9,10-anthraquinone. Finally, the compound is oxidized using potassium permanganate to produce 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-.
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
properties
CAS RN |
19720-45-7 |
|---|---|
Product Name |
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- |
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,4-bis(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-10-18(24-12-14(3)4)20-19(17)21(25)15-7-5-6-8-16(15)22(20)26/h5-10,13-14,23-24H,11-12H2,1-4H3 |
InChI Key |
AWGCJODNVVGFRV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Other CAS RN |
19720-45-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



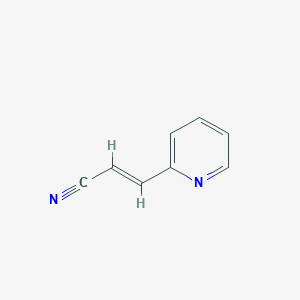
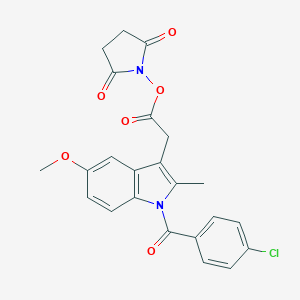
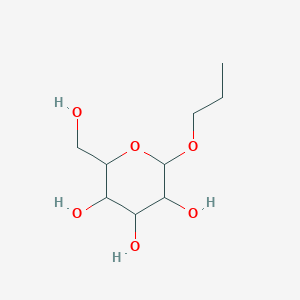
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
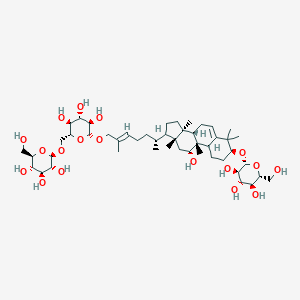
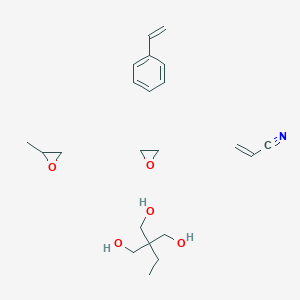
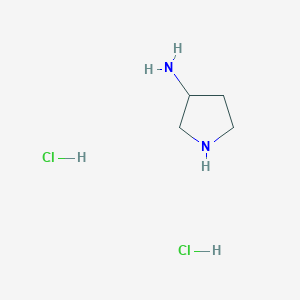
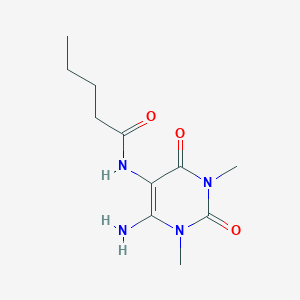
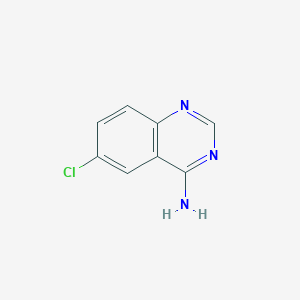
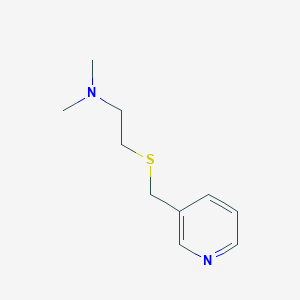
![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)
